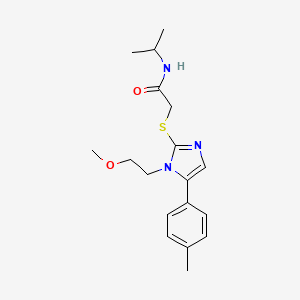

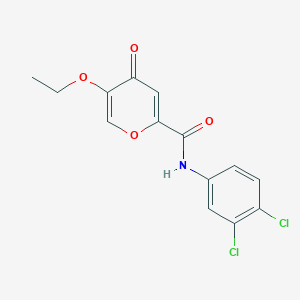

N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imidazole ring is aromatic and can participate in electrophilic substitution reactions. The thio group might make the compound susceptible to oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents.Wissenschaftliche Forschungsanwendungen

1. PET Tracer Development

A significant application of thioacetamide derivatives like the one is in the development of PET tracers. For instance, Gao et al. (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These tracers were developed through a meticulous synthesis process, showcasing the potential of thioacetamide derivatives in advanced imaging techniques, crucial for understanding biological processes and diseases at the molecular level (Gao, Wang, & Zheng, 2016).

2. Antibacterial Agent Development

Another significant application is in the development of antibacterial agents. Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized various thioacetamide derivatives and tested them for antibacterial activity. The derivatives showcased significant activity, indicating the potential of such compounds in combating bacterial infections. This research contributes to the ongoing search for new and effective antibacterial agents, a critical need in the face of rising antibiotic resistance (Ramalingam, Ramesh, & Sreenivasulu, 2019).

3. Anticonvulsant Activity Study

Further extending the versatility of thioacetamide derivatives, Aktürk et al. (2002) synthesized and evaluated various derivatives for their anticonvulsant activity. Their findings highlighted specific compounds that demonstrated considerable activity against seizures, contributing to the potential therapeutic applications of such compounds in neurological disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

4. Conformational Analysis and Drug Design

Furthermore, compounds resembling the structure of N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide are often subjects of conformational analysis and drug design. Prhavc et al. (1999) conducted a detailed conformational analysis of a Pyrazolo[1, 5-c]Pyrimidine C-Nucleoside, contributing to the understanding of the structural dynamics that influence the biological activity of such compounds (Prhavc, Plavec, Kobe, Leban, & Giester, 1999).

Zukünftige Richtungen

Wirkmechanismus

Target of action

Compounds with a benzimidazole moiety, like the one in this compound, are known to interact with various biological targets including enzymes and receptors . The exact target would depend on the specific structure and functional groups of the compound.

Mode of action

The interaction with the target usually involves the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and hydrophobic interactions) between the compound and specific amino acids in the target protein. This can lead to changes in the conformation or activity of the protein .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a metabolic pathway, the compound could inhibit the enzyme and disrupt the pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties like solubility, stability, and size. For example, compounds with good solubility in both water and lipids are usually well-absorbed in the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in cell signaling to cell death .

Action environment

Environmental factors like pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Eigenschaften

IUPAC Name |

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-13(2)20-17(22)12-24-18-19-11-16(21(18)9-10-23-4)15-7-5-14(3)6-8-15/h5-8,11,13H,9-10,12H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAWBDSUZNDLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2638410.png)

![1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638414.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid](/img/structure/B2638416.png)

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/no-structure.png)

![4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2638420.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2638421.png)